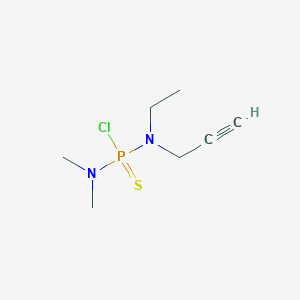![molecular formula C12H15N5S B14294748 N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine CAS No. 112598-38-6](/img/structure/B14294748.png)
N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is a complex organic compound that features a thiazole ring substituted with a dimethylamino group and a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine typically involves the reaction of 3-(dimethylamino)phenyl isothiocyanate with guanidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism of action of N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)phenol
- 4-Dimethylaminocinnamaldehyde
- N,N-Dimethylaniline
Uniqueness
N’'-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine is unique due to its combination of a thiazole ring and a guanidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .
Eigenschaften
CAS-Nummer |
112598-38-6 |
|---|---|
Molekularformel |
C12H15N5S |
Molekulargewicht |
261.35 g/mol |
IUPAC-Name |
2-[4-[3-(dimethylamino)phenyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C12H15N5S/c1-17(2)9-5-3-4-8(6-9)10-7-18-12(15-10)16-11(13)14/h3-7H,1-2H3,(H4,13,14,15,16) |
InChI-Schlüssel |
IYZQLBUWRIONKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)







![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
